Methyl 3-aminohexanoate hydrochloride

Description

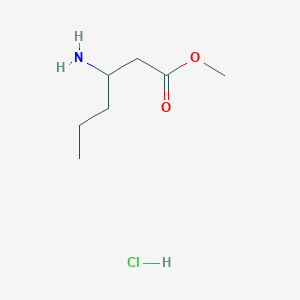

Methyl 3-aminohexanoate hydrochloride (CAS 26081-07-2) is a hydrochloride salt of a branched-chain amino acid ester. Its molecular formula is C₆H₁₄ClNO₂ (calculated from evidence: molecular weight 246.31) . This compound is characterized by a hexanoate backbone with a methyl ester group at the carboxyl terminus and an amino group at the C3 position. It is commonly utilized as a chiral intermediate in pharmaceutical synthesis due to its stereochemical stability and solubility profile.

Structure

2D Structure

Properties

IUPAC Name |

methyl 3-aminohexanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-3-4-6(8)5-7(9)10-2;/h6H,3-5,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBVZQNVLRNQEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification via Acid Chloride and Methanol

A well-established method for preparing amino acid methyl esters hydrochlorides involves converting the amino acid to its acid chloride derivative using thionyl chloride (SOCl₂), followed by reaction with methanol. This method is exemplified in the synthesis of methyl 3-aminopropionate hydrochloride, which closely parallels the preparation of methyl 3-aminohexanoate hydrochloride.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Methanol + Thionyl chloride (SOCl₂), 0–5 °C, 1 h | Formation of methyl chloride intermediate |

| 2 | Addition of 3-aminohexanoic acid, reflux at 60–70 °C for 6 h | Esterification and formation of this compound |

| 3 | Solvent evaporation and purification | Isolation of product |

This method yields the hydrochloride salt directly due to the presence of HCl generated from SOCl₂ hydrolysis, ensuring high purity and yield.

- High yield (near quantitative).

- Direct formation of hydrochloride salt simplifies purification.

- Mild reaction conditions.

- Use of corrosive SOCl₂ requires careful handling.

- Generation of gaseous byproducts (SO₂, HCl) necessitates proper ventilation.

Ammonolysis of Ketoesters

Another approach involves the reaction of ketoesters with ammonia or ammonium salts to introduce the amino group at the β-position, followed by esterification.

For example, methyl acetoacetate reacts with ammonia under controlled low temperature to form methyl 3-aminocrotonate, a structurally related compound.

| Parameter | Condition |

|---|---|

| Solvent | Methanol |

| Temperature | 0–5 °C (ice-salt bath) |

| Reagents | Methyl acetoacetate (0.1 mol), Ammonia gas (dry), Sodium hydroxide (to dry ammonia) |

| Reaction Time | Overnight |

| Yield | Approximately 90% |

The reaction proceeds via nucleophilic addition of ammonia to the ketoester, forming the amino ester intermediate. Subsequent crystallization yields the amino ester hydrochloride salt after acidification.

- Simple setup with mild conditions.

- High purity and yield.

- Avoids use of harsh reagents like SOCl₂.

- Requires careful control of ammonia gas flow and drying.

- Reaction time can be relatively long (overnight).

Direct Esterification of Amino Acids

A classical method involves Fischer esterification of 3-aminohexanoic acid with methanol under acidic conditions (e.g., HCl gas or HCl in methanol), forming the methyl ester hydrochloride salt.

| Parameter | Condition |

|---|---|

| Solvent | Methanol |

| Catalyst | HCl gas or concentrated HCl |

| Temperature | Reflux (65–70 °C) |

| Time | 4–8 hours |

| Workup | Removal of excess methanol, crystallization |

This method is straightforward but may require longer reaction times and careful control to avoid side reactions such as polymerization or racemization.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Purity | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Esterification via SOCl₂ | 3-aminohexanoic acid, SOCl₂, Methanol | 0–5 °C then reflux 6 h | ~95–100 | High | High yield, direct HCl salt formation | Use of corrosive SOCl₂, gas evolution |

| Ammonolysis of Ketoesters | Methyl acetoacetate, NH₃, Methanol | 0–5 °C, overnight | ~90 | High | Mild conditions, no SOCl₂ | Requires ammonia drying, longer time |

| Fischer Esterification | 3-aminohexanoic acid, Methanol, HCl | Reflux 4–8 h | 80–90 | Moderate to high | Simple reagents | Longer reaction, possible side reactions |

Detailed Research Findings

The esterification via thionyl chloride and methanol is a widely accepted industrial method for amino acid methyl ester hydrochloride preparation, providing excellent yields and purity due to in situ generation of HCl, which stabilizes the amino group as the hydrochloride salt.

The ammonolysis method, although more commonly reported for smaller chain amino esters like methyl 3-aminocrotonate, offers a milder alternative with fewer hazardous reagents and has been shown to produce high-purity products suitable for pharmaceutical intermediates.

Direct Fischer esterification is less favored in industrial settings for amino acids with sensitive functional groups due to potential side reactions but remains a viable laboratory-scale method.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-aminohexanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-aminohexanoate hydrochloride is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds. Its structural properties allow it to participate in the formation of various bioactive molecules.

- Drug Synthesis : It serves as a precursor in the synthesis of antihypertensive agents and other therapeutic drugs. For instance, it is involved in creating dipine derivatives, which are used to treat cardiovascular diseases such as hypertension and angina pectoris. The synthesis process typically involves reactions with other chemical entities to form complex structures that exhibit therapeutic effects .

- Anticancer Activity : Recent studies have highlighted its potential in developing histone deacetylase inhibitors, which are being investigated for their anticancer properties. These inhibitors play a crucial role in regulating gene expression and can lead to apoptosis in cancer cells .

Peptide Synthesis

This compound is also utilized in peptide synthesis due to its ability to act as a building block for constructing peptides.

- Solution-Phase Peptide Synthesis : The compound is employed in solution-phase methods where it can be incorporated into peptide chains. This application is particularly valuable for synthesizing peptides that require specific amino acid sequences for biological activity .

- Yield Optimization : Research has shown that using this compound can enhance the yield of peptide synthesis processes, making it a preferred choice among chemists working on peptide-based drugs .

Biochemical Research

In biochemical research, this compound serves as a versatile reagent.

- Enzyme Inhibition Studies : It has been used to investigate enzyme activity by acting as an inhibitor or substrate in various biochemical assays. This application aids researchers in understanding enzyme mechanisms and developing new inhibitors for therapeutic purposes .

- Analytical Chemistry : The compound's properties make it suitable for use in analytical techniques such as chromatography and mass spectrometry, facilitating the identification and quantification of complex mixtures .

Table 1: Synthesis Applications of this compound

Case Study: Anticancer Activity Investigation

In a study published by the Journal of Medicinal Chemistry, this compound was incorporated into the design of novel histone deacetylase inhibitors. The results indicated that compounds derived from this intermediate exhibited significant anticancer activity against various cancer cell lines, demonstrating its utility in drug discovery .

Mechanism of Action

The mechanism of action of methyl 3-aminohexanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in peptide synthesis, facilitating the formation of peptide bonds. Additionally, its amino group can participate in various biochemical reactions, contributing to its biological activity.

Comparison with Similar Compounds

Ethyl 3-Aminohexanoate Hydrochloride (CAS 945419-79-4)

- Structure : Differs by an ethyl ester (vs. methyl ester) at the carboxyl terminus.

- Molecular Formula: C₇H₁₆ClNO₂ (vs. C₆H₁₄ClNO₂ for methyl ester).

- Applications : Similar use as a chiral building block, but the ethyl variant may be preferred in lipid-soluble drug formulations.

Methyl 3-Amino-2-Hydroxypentanoate Hydrochloride (CAS 1803560-73-7)

- Structure: Features a hydroxyl group at the C2 position and a shorter pentanoate chain.

- Molecular Formula: C₆H₁₄ClNO₃ (MW 183.63) .

- Properties: The hydroxyl group introduces hydrogen bonding capacity, improving solubility in polar solvents. However, steric hindrance may reduce reactivity in certain coupling reactions compared to the non-hydroxylated analog.

- Applications : Likely used in peptide mimetics or as a precursor for hydrophilic bioactive molecules.

Isopropyl 3-(Aminomethyl)-5-Methylhexanoate Hydrochloride

- Structure: Contains an isopropyl ester and an aminomethyl branch at C3.

- Molecular Formula: C₁₁H₂₄ClNO₂ (MW 201.31 + 36.46 for HCl) .

- Properties: The bulkier isopropyl group reduces solubility but enhances stability against esterase-mediated hydrolysis. The aminomethyl side chain may confer unique stereoelectronic effects.

- Applications: Potential use in prodrug design or sustained-release formulations.

Biological Activity

Methyl 3-aminohexanoate hydrochloride, also known as methyl (3R)-3-aminohexanoate hydrochloride, is a compound that has garnered interest in various fields of research due to its biological activity. This article explores its biochemical properties, mechanisms of action, and potential applications in medicine and industry.

This compound is characterized by the following structural features:

- Molecular Formula : C₇H₁₄ClN₃O₂

- Molecular Weight : 179.65 g/mol

- CAS Number : 1217530-84-1

The compound contains an amino group that can participate in various biochemical reactions, enhancing its biological activity. It serves as an intermediate in the synthesis of peptides and other complex organic molecules, making it valuable in both chemical and biological research.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The following mechanisms are noted:

- Enzyme Interaction : The amino group can form hydrogen bonds with enzymes and substrates, facilitating biochemical reactions such as peptide bond formation.

- Biochemical Pathways : The compound participates in various metabolic pathways, influencing processes such as protein synthesis and enzyme regulation .

1. Pharmaceutical Research

This compound has been studied for its potential therapeutic effects. It is investigated as a building block for drug development, particularly in the synthesis of compounds aimed at treating neurological disorders such as neuropathic pain and epilepsy .

2. Biochemical Studies

The compound is utilized in research focusing on enzyme-substrate interactions and protein modifications. Its ability to act as a substrate for certain enzymes makes it a useful tool in studying biochemical pathways.

Case Study 1: Antinociceptive Effects

A study explored the antinociceptive effects of this compound in animal models. The results indicated that the compound exhibited significant pain-relieving properties, suggesting its potential application in pain management therapies .

Case Study 2: Neurological Applications

Research has shown that derivatives of this compound may enhance NMDA receptor activity, which is crucial for synaptic plasticity and memory function. This finding supports further investigation into its role in cognitive enhancement and neuroprotection .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Applications |

|---|---|---|

| Methyl 6-aminohexanoate hydrochloride | Used in peptide synthesis; potential therapeutic uses | Drug development |

| Methyl (3R)-3-aminohexanoate | Enzyme substrate; involved in metabolic pathways | Biochemical research |

| Methyl (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid | Treatment for neuropathic pain | Neurological disorders |

Q & A

Q. What are the standard synthetic routes for preparing methyl 3-aminohexanoate hydrochloride, and how can purity be validated?

this compound is typically synthesized via esterification and subsequent hydrochlorination. For example, analogous procedures involve reacting the free base with HCl in a dioxane solution, followed by reduced-pressure concentration to isolate the hydrochloride salt . Purity validation often employs 1H-NMR (e.g., δ 9.00 ppm for amine protons) and HPLC (≥98% purity, as per industry standards for structurally similar compounds) .

Q. What safety protocols are critical when handling this compound in the laboratory?

Key safety measures include:

- Respiratory protection : Use NIOSH/MSHA-certified respirators if aerosolization occurs.

- Skin/eye protection : Wear nitrile gloves and chemical safety goggles to prevent contact.

- Containment : Work in a fume hood to avoid inhalation exposure. Contaminated clothing must be laundered before reuse .

Q. How should researchers characterize the physicochemical properties of this compound?

Essential parameters include:

- Molecular formula and weight : Confirm via mass spectrometry (e.g., C₈H₁₆ClNO₂, MW ~193.67 g/mol).

- Solubility : Test in polar solvents (e.g., water, methanol) and non-polar solvents to guide reaction design.

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Yield optimization may involve:

- Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance HCl reactivity during hydrochlorination .

- Stoichiometry : Adjust HCl equivalents to minimize unreacted amine.

- Temperature control : Room-temperature stirring (as in analogous syntheses) reduces side reactions .

- Workup : Use rotary evaporation under reduced pressure to prevent thermal degradation .

Q. What strategies resolve discrepancies in NMR data for this compound?

Contradictory NMR signals may arise from:

Q. How does this compound function as a chiral building block in medicinal chemistry?

The compound’s stereocenter enables synthesis of bioactive molecules:

Q. What are the stability considerations for long-term storage of this compound?

Stability is influenced by:

- Moisture : Store in desiccators (<5% humidity) to prevent hydrolysis.

- Temperature : –20°C in amber vials to avoid photodegradation.

- Oxygen : Argon/vacuum sealing minimizes oxidation of the amine group .

Data-Driven Analysis

Q. How can researchers address conflicting toxicity reports for this compound?

Discrepancies may stem from:

- Purity variations : Impurities (e.g., residual solvents) affect toxicity. Validate via GC-MS.

- Assay models : In vitro (cell culture) vs. in vivo (rodent) studies require careful dose normalization.

- Exposure routes : Prioritize acute inhalation/ingestion protocols per OSHA guidelines .

Q. What analytical techniques differentiate this compound from its structural analogs?

Use:

- LC-MS/MS : Fragmentation patterns (e.g., m/z 156 for the free base).

- FT-IR : Amine N–H stretches (~3300 cm⁻¹) and ester C=O (~1740 cm⁻¹).

- X-ray crystallography : Resolve stereochemistry for absolute configuration .

Application in Experimental Design

Q. How can this compound be incorporated into polymer-based drug delivery systems?

The ester group enables:

- Covalent conjugation : Link to poly(lactic-co-glycolic acid) (PLGA) via carbodiimide chemistry.

- Controlled release : Hydrolysis kinetics at physiological pH (7.4) can be tuned by modifying the ester’s alkyl chain .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.